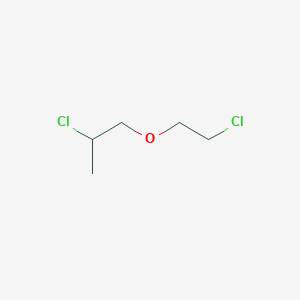

2-Chloro-1-(2-chloroethoxy)propane

Description

2-Chloro-1-(2-chloroethoxy)propane (CAS: 42434-29-7) is a chlorinated ether derivative with the molecular formula C₅H₁₀Cl₂O and a molecular weight of 173.04 g/mol. Its structure consists of a propane backbone substituted with two chlorine atoms: one at the second carbon and another in the ethoxy group (2-chloroethoxy) attached to the first carbon. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of complex molecules or polymers.

Properties

CAS No. |

42434-29-7 |

|---|---|

Molecular Formula |

C5H10Cl2O |

Molecular Weight |

157.04 g/mol |

IUPAC Name |

2-chloro-1-(2-chloroethoxy)propane |

InChI |

InChI=1S/C5H10Cl2O/c1-5(7)4-8-3-2-6/h5H,2-4H2,1H3 |

InChI Key |

AIOGEBYNUSLMPF-UHFFFAOYSA-N |

SMILES |

CC(COCCCl)Cl |

Canonical SMILES |

CC(COCCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1,1,3-triethoxypropane (CAS: 10140-99-5)

- Molecular Formula : C₉H₁₉ClO₃

- Molecular Weight : 210.70 g/mol

- Key Differences :

- Contains three ethoxy groups compared to the single 2-chloroethoxy group in the target compound.

- The absence of a second chlorine atom reduces electrophilicity, making it less reactive toward nucleophilic substitution.

- Applications: Likely used as a solvent or intermediate in acetal formation due to its multiple ethoxy groups .

2-[2-[Bis(1-chloropropan-2-yloxy)phosphoryloxy]ethoxy-(1-chloropropan-2-yloxy)phosphoryl]oxy-1-chloro-propane (CAS: 34621-99-3)

- Molecular Formula : C₁₄H₂₈Cl₄O₈P₂

- Molecular Weight : 528.13 g/mol

- Higher molecular weight and phosphorus content enhance thermal stability but reduce volatility compared to 2-Chloro-1-(2-chloroethoxy)propane .

Chloroacetone (CAS: 78-95-5)

- Molecular Formula : C₃H₅ClO

- Molecular Weight : 92.52 g/mol

- Key Differences :

- A ketone with a single chlorine atom, contrasting with the ether functionality of the target compound.

- Higher reactivity due to the electrophilic carbonyl group, making it a precursor in tear gas and pesticide synthesis.

- Classified as extremely hazardous (acute toxicity), unlike 2-Chloro-1-(2-chloroethoxy)propane, which lacks explicit hazard labeling in available data .

Comparative Data Table

| Property | 2-Chloro-1-(2-chloroethoxy)propane | 2-Chloro-1,1,3-triethoxypropane | Phosphate Ester Derivative (CAS 34621-99-3) | Chloroacetone |

|---|---|---|---|---|

| Molecular Formula | C₅H₁₀Cl₂O | C₉H₁₉ClO₃ | C₁₄H₂₈Cl₄O₈P₂ | C₃H₅ClO |

| Molecular Weight (g/mol) | 173.04 | 210.70 | 528.13 | 92.52 |

| Functional Groups | Chloroether | Chloroether with ethoxy groups | Phosphate ester, chloroether | Chloroketone |

| Key Applications | Synthetic intermediate | Solvent/acetal intermediate | Flame retardant/plasticizer | Tear gas, pesticides |

| Hazard Profile | Not explicitly classified | Limited data | Likely hazardous due to phosphorus | Extremely hazardous |

Research Findings and Implications

- However, its ether linkage may stabilize the molecule, reducing hydrolysis rates .

- Thermal Stability : The phosphate ester derivative (CAS 34621-99-3) exhibits superior thermal stability due to its phosphorus content, a property absent in the simpler chloroethers .

- Toxicity Gaps : While chloroacetone is well-documented as hazardous, safety data for 2-Chloro-1-(2-chloroethoxy)propane remains sparse, highlighting a need for further toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.